N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses.
Applications De Recherche Scientifique
Antimicrobial Applications
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide shows promise in antimicrobial applications. A study by Darwish et al. (2014) discusses the synthesis of new heterocyclic compounds, including those with sulfamoyl moieties similar to this compound, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Pharmacological Inhibition
Shukla et al. (2012) explored derivatives of similar compounds for their potential as glutaminase inhibitors, which may have implications in cancer treatment (Shukla et al., 2012).
Mechanism of Action in Medicinal Chemistry
Research by Hudkins et al. (2011) on similar pyridazin-3-one derivatives reveals their role as histamine H3 receptor inverse agonists, suggesting potential applications in the treatment of cognitive disorders (Hudkins et al., 2011).
Insecticide Development
Sparks et al. (2013) and Zhu et al. (2011) have investigated compounds with similar structures for their use as insecticides, targeting sap-feeding insects and resistant pests (Sparks et al., 2013), (Zhu et al., 2011).
In Vitro Screening for Antimicrobial Activity
Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives with sulfonamido moieties, akin to N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, and screened them for antimicrobial activities (Al-Kamali & Al-Hazmi, 2014).
Chemical Synthesis and Characterization
Studies by Azab et al. (2013) and Ibrahim et al. (2014) on the synthesis of novel heterocyclic compounds with sulfonamido moieties and their antibacterial evaluation provide insights into the chemical nature and potential applications of similar compounds (Azab et al., 2013), (Ibrahim & Behbehani, 2014).
Molecular Docking and Antioxidant Activity
Flefel et al. (2018) conducted molecular docking and in vitro screenings of pyridine derivatives for antimicrobial and antioxidant activities, suggesting potential research applications for similar compounds (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.